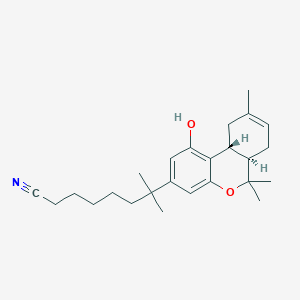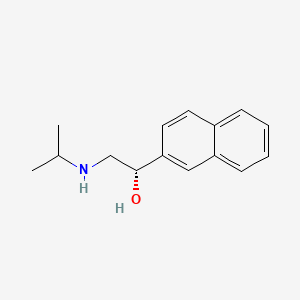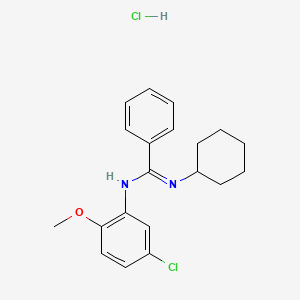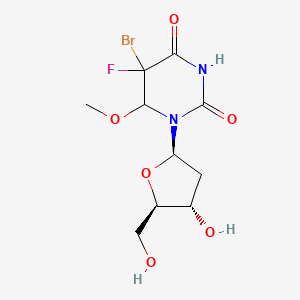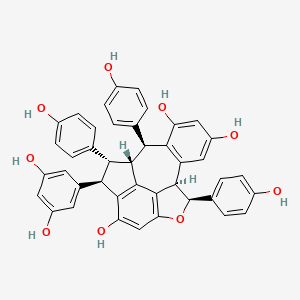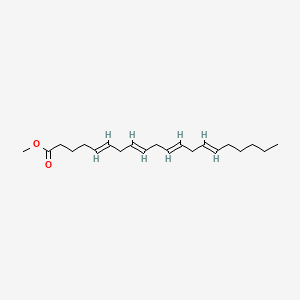
5,8,11,14-Eicosatetraenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14-Eicosatetraenoic acid, methyl ester, also known as arachidonic acid methyl ester, is a polyunsaturated fatty acid ester. It is derived from arachidonic acid, which is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play crucial roles in inflammation and other physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid, methyl ester can be synthesized through the esterification of arachidonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing arachidonic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of triglycerides containing arachidonic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: The corresponding alcohol, 5,8,11,14-Eicosatetraenoic acid.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
5,8,11,14-Eicosatetraenoic acid, methyl ester is widely used in scientific research due to its role in the biosynthesis of eicosanoids. Its applications include:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in diseases such as arthritis and cardiovascular disorders.
Industry: Used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of 5,8,11,14-Eicosatetraenoic acid, methyl ester involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These enzymes convert arachidonic acid into various eicosanoids, which act as signaling molecules in inflammation, immune response, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: Another polyunsaturated fatty acid ester with similar properties but an additional double bond.
5,8,11,14-Eicosatetraenoic acid, ethyl ester: The ethyl ester analog of 5,8,11,14-Eicosatetraenoic acid, methyl ester.
8,11,14-Eicosatrienoic acid, methyl ester: A related compound with one fewer double bond.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its methyl ester form enhances its stability and makes it easier to handle in laboratory and industrial settings.
Propriétés
Numéro CAS |
38575-18-7 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |
Clé InChI |
OFIDNKMQBYGNIW-SHDWVJIKSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


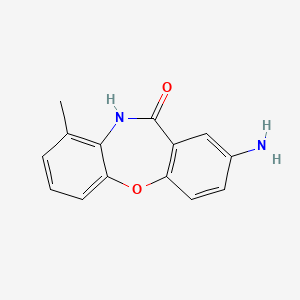
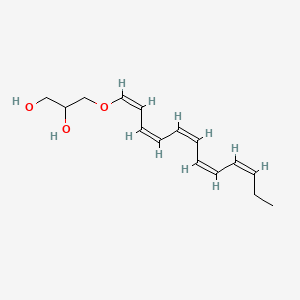
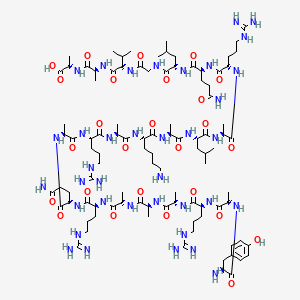
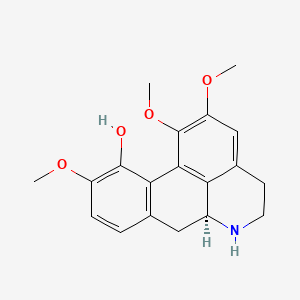

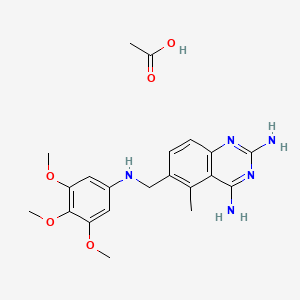
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
